molecular formula C24H40N5O8+ B1514452 (2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid CAS No. 1119270-58-4

(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid

Cat. No.: B1514452
CAS No.: 1119270-58-4
M. Wt: 530.6 g/mol
InChI Key: VEVRNHHLCPGNDU-HGYHTMOZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. The (2S), (4S), and (3S) notations refer to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms . The “dideuterio” part suggests the presence of deuterium, a heavier isotope of hydrogen.


Molecular Structure Analysis

The compound contains several amino and carboxy groups, suggesting it might be a type of polypeptide or protein. The presence of pyridin-1-ium-1-yl suggests a pyridine ring, which is a common structure in many biological molecules .

Properties

IUPAC Name

(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t17-,18-,19-,20-/m0/s1/i11D2,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVRNHHLCPGNDU-HGYHTMOZSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=[N+]1C([2H])([2H])CCC[C@@H](C(=O)O)N)[2H])CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N5O8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747571
Record name 6-{4-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl](~2~H_2_)pyridin-1-ium-1-yl}-L-(6,6-~2~H_2_)norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119270-58-4
Record name 6-{4-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl](~2~H_2_)pyridin-1-ium-1-yl}-L-(6,6-~2~H_2_)norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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